

# Comparative analysis of Imeglimin hydrochloride's impact on cardiovascular outcomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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## Imeglimin Hydrochloride and Cardiovascular Outcomes: A Comparative Analysis

A detailed examination of the cardiovascular impact of the novel anti-diabetic agent **Imeglimin hydrochloride** in comparison to established therapies, supported by experimental data and detailed methodologies.

Imeglimin, the first in a new class of oral anti-diabetic drugs known as "glimins," offers a unique mechanism of action by targeting mitochondrial bioenergetics. This novel approach to managing type 2 diabetes (T2D) has prompted significant interest in its potential effects on cardiovascular (CV) health, a critical consideration in this patient population. This guide provides a comparative analysis of Imeglimin's impact on cardiovascular outcomes against other major classes of anti-diabetic medications, including metformin, dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.

## Mechanism of Action: A Focus on Mitochondrial Function

Imeglimin's primary mechanism involves the modulation of mitochondrial function, which plays a central role in cellular energy metabolism. It is understood to partially inhibit mitochondrial

complex I and restore the activity of complex III, leading to a rebalancing of the respiratory chain.<sup>[1]</sup> This action results in several downstream effects with potential cardiovascular benefits, including:

- **Reduced Oxidative Stress:** By optimizing mitochondrial function, Imeglimin helps to decrease the production of reactive oxygen species (ROS), a key contributor to endothelial dysfunction and atherosclerosis.<sup>[2]</sup>
- **Improved Endothelial Function:** Preclinical studies have suggested that Imeglimin can enhance the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and vascular health.<sup>[2]</sup>
- **Enhanced Insulin Secretion and Sensitivity:** Imeglimin improves both glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells and enhances insulin action in the liver and skeletal muscle.<sup>[1][3]</sup>

This dual mechanism of improving both insulin secretion and sensitivity through mitochondrial modulation distinguishes Imeglimin from other anti-diabetic drug classes.<sup>[4]</sup>

## Cardiovascular Outcomes: Comparative Data

While extensive large-scale cardiovascular outcome trials (CVOTs) for Imeglimin are not yet available, existing clinical data from phase 3 trials and smaller targeted studies provide initial insights into its cardiovascular safety profile. The following tables present a comparative summary of key cardiovascular outcomes for Imeglimin and other major anti-diabetic drug classes.

Drug Class	Key Cardiovascular Outcome Trials	Primary Endpoint (MACE)	Cardiovascular Death	Hospitalization for Heart Failure
Imeglimin	TIMES 1 & 2 (Phase 3)	Not a primary endpoint; no dedicated CVOT data available.	No significant changes reported in phase 3 trials. <a href="#">[5]</a>	In a small study of patients with heart failure, the association with MACE was unclear. <a href="#">[6]</a>
Metformin	UKPDS	Suggestion of benefit, but no statistical significance in a meta-analysis. <a href="#">[7]</a>	No statistically significant reduction in a meta-analysis. <a href="#">[7]</a>	Data not consistently reported in early trials.
DPP-4 Inhibitors	TECOS (Sitagliptin), SAVOR-TIMI 53 (Saxagliptin)	Generally neutral; demonstrated non-inferiority to placebo. <a href="#">[1]</a> <a href="#">[8]</a>	No significant difference compared to placebo. <a href="#">[1]</a> <a href="#">[8]</a>	Increased risk observed with saxagliptin in SAVOR-TIMI 53. <a href="#">[1]</a>
SGLT2 Inhibitors	EMPA-REG OUTCOME (Empagliflozin), DECLARE-TIMI 58 (Dapagliflozin)	Significant reduction in MACE. <a href="#">[9]</a> <a href="#">[10]</a>	Significant reduction in cardiovascular death. <a href="#">[9]</a>	Significant reduction in hospitalization for heart failure. <a href="#">[9]</a> <a href="#">[10]</a>
GLP-1 RAs	LEADER (Liraglutide), SUSTAIN-6 (Semaglutide)	Significant reduction in MACE. <a href="#">[11]</a> <a href="#">[12]</a>	Significant reduction in cardiovascular death (Liraglutide). <a href="#">[11]</a>	Generally neutral effect. <a href="#">[12]</a> <a href="#">[13]</a>

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

## Preclinical Evidence of Cardioprotective Effects

Animal studies have provided promising evidence for Imeglimin's potential cardioprotective effects. In a study using apolipoprotein E-deficient (ApoE KO) mice, a model for atherosclerosis, Imeglimin treatment significantly reduced plaque formation in the aortic arch. This anti-atherogenic effect was attributed to a reduction in reactive oxygen species.

Another study in a rat model of metabolic syndrome demonstrated that both short- and long-term administration of Imeglimin countered cardiorenal dysfunction.[2] The observed benefits included reduced oxidative stress, increased nitric oxide bioavailability, improved myocardial perfusion, and a reduction in left ventricular and kidney fibrosis.[2] These effects appeared to be, at least in part, independent of glucose control.[2]

## Experimental Protocols

A summary of the methodologies for key clinical trials cited in this guide is provided below.

### Imeglimin: TIMES 1 Trial

- Objective: To investigate the efficacy and safety of Imeglimin monotherapy in Japanese patients with type 2 diabetes.[14]
- Design: A double-blind, randomized, placebo-controlled, parallel-group, multicenter phase 3 trial.[14]
- Participants: 213 individuals aged  $\geq 20$  years with type 2 diabetes treated with diet and exercise, with an HbA1c between 7.0% and 10.0%.[14]
- Intervention: Participants were randomly assigned to receive either oral Imeglimin (1,000 mg twice daily) or a matched placebo for 24 weeks.[14]
- Primary Endpoint: Change in mean HbA1c from baseline to week 24.[14]

### SGLT2 Inhibitor: EMPA-REG OUTCOME Trial (Empagliflozin)

- Objective: To assess the effect of empagliflozin, in addition to standard of care, on cardiovascular events in adults with T2D at high risk of CV events.[15]

- Design: A multicenter, randomized, double-blind, placebo-controlled trial.[15]
- Participants: 7,020 patients with T2D and established cardiovascular disease.[16]
- Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily.[9]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[9]

## GLP-1 Receptor Agonist: LEADER Trial (Liraglutide)

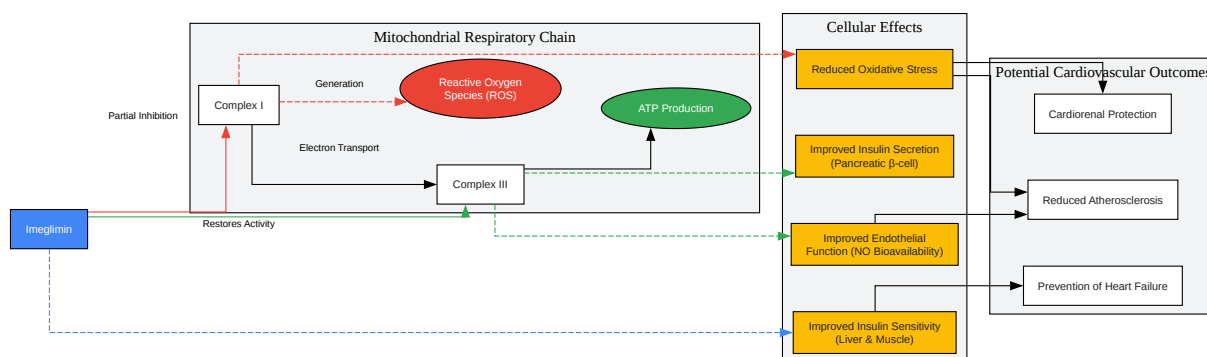
- Objective: To evaluate the long-term effects of liraglutide on cardiovascular outcomes in patients with T2D at high risk for cardiovascular events.[17]
- Design: A multicenter, international, randomized, double-blind, placebo-controlled clinical trial.[17][18]
- Participants: 9,340 patients with T2D and high cardiovascular risk.[11]
- Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.[13]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[17]

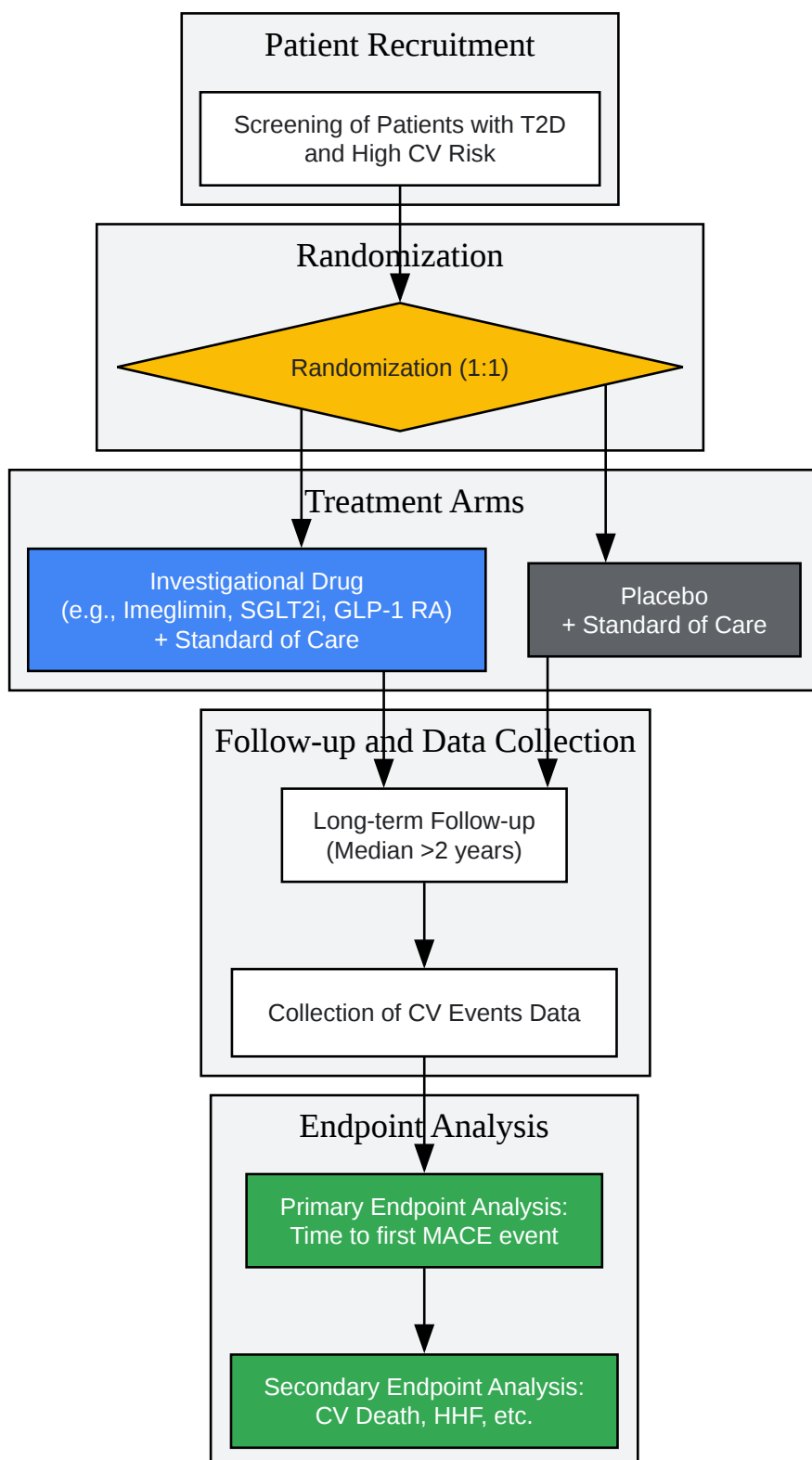
## DPP-4 Inhibitor: TECOS (Sitagliptin)

- Objective: To evaluate the long-term cardiovascular safety of adding sitagliptin to usual care in patients with T2D and established cardiovascular disease.[3]
- Design: A pragmatic, academically run, multinational, randomized, double-blind, placebo-controlled, event-driven trial.[3]
- Participants: 14,735 patients with T2D and established cardiovascular disease.[2]
- Intervention: Participants were randomly assigned to receive sitagliptin or a matching placebo in addition to their existing therapy.[19]

- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina.[8]

## Signaling Pathways and Experimental Workflows





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- To cite this document: BenchChem. [Comparative analysis of Imeglimin hydrochloride's impact on cardiovascular outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2944558#comparative-analysis-of-imeglimin-hydrochloride-s-impact-on-cardiovascular-outcomes]

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